molecular formula C6H11N3S B8512801 N-(2-thiazolylmethyl)ethylenediamine

N-(2-thiazolylmethyl)ethylenediamine

Cat. No.: B8512801
M. Wt: 157.24 g/mol
InChI Key: OWTUJTUPESZJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Thiazolylmethyl)ethylenediamine is a specialized ethylenediamine derivative of significant interest in research and development. This compound features a primary amine, a secondary amine, and an electron-rich thiazole ring in its molecular structure, making it a versatile precursor and a potential multidentate ligand. In pharmaceutical and agrochemical research, this molecule serves as a key building block for the synthesis of more complex heterocyclic compounds. Its structure suggests potential utility in creating libraries of molecules for screening against various biological targets. The ethylenediamine core is a known motif in fungicidal agents, such as ethylene bisdithiocarbamates , indicating that this derivative could be investigated for similar applications. A primary research application lies in coordination chemistry. The compound can act as a chelating ligand, potentially forming stable complexes with various metal ions. These complexes may be studied for their catalytic properties in organic transformations or for their photophysical characteristics. Researchers are also exploring its use in the synthesis of functionalized polymers and dendrimers, building upon the well-established role of ethylenediamine in polymer science . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the material safety data sheet for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

N'-(1,3-thiazol-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H11N3S/c7-1-2-8-5-6-9-3-4-10-6/h3-4,8H,1-2,5,7H2

InChI Key

OWTUJTUPESZJSK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CNCCN

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways for N-(2-thiazolylmethyl)ethylenediamine

The construction of this compound can be achieved through several strategic approaches. These methods primarily involve either the modification of a pre-existing thiazole (B1198619) ring or the use of ethylenediamine (B42938) as a foundational building block.

A prominent strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a thiazole derivative with ethylenediamine. A key precursor in this approach is 2-(chloromethyl)thiazole (B1590920). The synthesis of this intermediate can be accomplished through various chlorination reactions. google.comgoogle.com

Once 2-(chloromethyl)thiazole is obtained, it can be reacted with an excess of ethylenediamine. In this reaction, the amino group of ethylenediamine acts as a nucleophile, displacing the chloride ion from the thiazole derivative to form the desired this compound. The use of excess ethylenediamine is crucial to minimize the formation of the disubstituted product.

Table 1: Synthesis of this compound via Amination of 2-(chloromethyl)thiazole

StepReactantsReagents/ConditionsProduct
1Thiazole-containing precursorChlorinating agent (e.g., SOCl₂)2-(chloromethyl)thiazole
22-(chloromethyl)thiazole, Ethylenediamine (excess)Solvent (e.g., Ethanol), HeatThis compound

An alternative synthetic route utilizes ethylenediamine as the central reactant, which is then functionalized with a thiazole-containing electrophile. A common and effective method in this category is reductive amination. libretexts.orgorganic-chemistry.orgpku.edu.cnrsc.org This process involves the reaction of 2-thiazolecarboxaldehyde (B150998) with ethylenediamine to form a Schiff base intermediate, which is subsequently reduced to the target amine. libretexts.orgorganic-chemistry.org

The initial step is the condensation of the aldehyde with the primary amine of ethylenediamine to form a C=N double bond. This imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield this compound. libretexts.org This one-pot procedure is often favored due to its efficiency and operational simplicity.

Table 2: Synthesis of this compound via Reductive Amination

StepReactantsReagents/ConditionsIntermediate/Product
12-thiazolecarboxaldehyde, EthylenediamineMild acid catalyst (optional)Schiff base (imine) intermediate
2Schiff base intermediateReducing agent (e.g., NaBH₄)This compound

Synthesis of this compound Derivatives and Analogs

The versatility of the this compound scaffold allows for further modification to generate a library of derivatives with tailored properties. Functionalization typically occurs at the ethylenediamine backbone.

The secondary amine of the ethylenediamine moiety in this compound can undergo N-alkylation to introduce various alkyl groups. This can be achieved by reacting the parent compound with alkyl halides or by reductive amination with other aldehydes or ketones. For instance, N-alkylation of ethylenediamine itself has been demonstrated using alcohols in the presence of a catalyst. researchgate.net A similar approach could be applied to this compound.

N-acylation of the ethylenediamine backbone introduces an amide functionality. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. These reactions are generally high-yielding and provide stable amide derivatives.

Table 3: Synthesis of N-Alkylated and N-Acylated Derivatives

Reaction TypeReactantsReagents/ConditionsProduct Class
N-AlkylationThis compound, Alkyl halideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)N-alkyl-N'-(2-thiazolylmethyl)ethylenediamine
N-AcylationThis compound, Acyl chlorideBase (e.g., Triethylamine), Solvent (e.g., Dichloromethane)N-acyl-N'-(2-thiazolylmethyl)ethylenediamine

The remaining primary amine of the ethylenediamine backbone in this compound can react with aldehydes or ketones to form Schiff base derivatives. niscpr.res.innih.govresearchgate.netimpactfactor.org This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The formation of the imine (C=N) bond is a reversible process, and in some cases, the water formed during the reaction is removed to drive the equilibrium towards the product. nih.gov A well-known example of Schiff base formation involving ethylenediamine is its reaction with salicylaldehyde (B1680747) to form salen ligands. nih.gov

Table 4: Formation of Schiff Base Derivatives

ReactantsReagents/ConditionsProduct Class
This compound, Aldehyde/KetoneSolvent (e.g., Ethanol), Heat, Acid catalyst (optional)Schiff base of this compound

Modification and Substitution of the Thiazole Ring

The thiazole ring within this compound is an aromatic heterocycle that can undergo various chemical modifications to produce a diverse range of analogs. These modifications can alter the electronic properties, steric profile, and coordination capabilities of the molecule.

The thiazole ring is susceptible to electrophilic aromatic substitution (SEAr). Due to the electronic nature of the heterocycle, these reactions exhibit high regioselectivity. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. pharmaguideline.com If the C5 position is already occupied, substitution may occur at the C4 position, although this is less common and often requires more forcing conditions. The C2 position is generally resistant to electrophilic attack. pharmaguideline.com

Common electrophilic aromatic substitution reactions applicable to the thiazole ring include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group at the C5 position can be accomplished using nitrating agents, typically a mixture of nitric acid and sulfuric acid.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the ring. wikipedia.org

Friedel-Crafts Reactions: Acylation and alkylation reactions can be performed, although the Lewis acid catalysts used can sometimes coordinate with the ring nitrogen, deactivating the ring towards substitution. wikipedia.org

The presence of the ethylenediamine side chain, particularly its amine groups, may require protection prior to performing electrophilic aromatic substitution to prevent side reactions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole

Reaction Type Typical Reagent Preferred Position of Substitution
Bromination N-Bromosuccinimide (NBS) C5
Nitration HNO₃ / H₂SO₄ C5
Sulfonation Fuming H₂SO₄ C5
Mercuration Mercury(II) acetate C5 > C4 > C2

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds like thiazole. To utilize these reactions, the thiazole ring of this compound must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine) introduced via electrophilic substitution.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or boronic ester) with an organic halide. mdpi.com A 5-bromo-thiazole derivative can be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the C5 position. rsc.orgbohrium.com Typical catalytic systems involve a palladium(0) source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate or potassium phosphate. mdpi.comcdnsciencepub.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. wikipedia.orgacsgcipr.org A halogenated this compound derivative could be coupled with various primary or secondary amines to introduce new amino substituents on the thiazole ring. The reaction is catalyzed by a palladium complex with specialized, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) and requires a strong base, such as sodium tert-butoxide. youtube.com

Direct C-H Arylation: More advanced methods allow for the direct coupling of a C-H bond on the thiazole ring with an aryl halide, avoiding the need for pre-functionalization of the thiazole. rsc.orgresearchgate.net These reactions, often called direct (hetero)arylation, represent a more atom-economical approach to modifying the heterocycle. researchgate.net

Table 3: Examples of Palladium-Catalyzed Reactions on Thiazole Scaffolds

Reaction Name Coupling Partners Catalyst / Ligand Base Typical Product
Suzuki-Miyaura 5-Bromothiazole + Arylboronic acid Pd(dppf)Cl₂ Na₂CO₃ 5-Arylthiazole derivative
Buchwald-Hartwig 5-Bromothiazole + Amine (R₂NH) Pd₂(dba)₃ / XPhos NaOtBu 5-(Dialkylamino)thiazole derivative
C-H/C-H Coupling Benzothiazole + Thiophene Pd(OAc)₂ (none required) 2-(Thiophen-2-yl)benzothiazole

The thiazole ring and its adjacent functional groups in this compound can be utilized as synthons for constructing fused heterocyclic systems. These reactions often involve the condensation of the thiazole derivative with a bifunctional reagent, leading to the formation of a new ring fused to the original thiazole core.

For example, 2-aminothiazole (B372263) derivatives are common precursors for the synthesis of imidazo[2,1-b]thiazoles. This is typically achieved by reacting the 2-aminothiazole with an α-haloketone. nih.gov The reaction proceeds via an initial N-alkylation at the endocyclic nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. nih.gov Similarly, reaction with other electrophiles can lead to different fused systems, such as thiazolo[3,2-a]pyrimidines. These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Catalytic Strategies in the Synthesis of this compound and its Analogs

Homogeneous catalysis offers efficient and selective routes for the synthesis of amines, including this compound and its analogs. These methods often operate under milder conditions than traditional stoichiometric reactions.

A primary catalytic route to a molecule like this compound would be the reductive amination of thiazole-2-carboxaldehyde with ethylenediamine. This reaction involves the initial formation of an imine or aminal intermediate, which is then reduced in situ to the target amine. Homogeneous catalysts, such as those based on ruthenium, iridium, or rhodium complexes, are effective for the hydrogenation step.

Another relevant approach is the direct amination of alcohols . nih.govacs.org For instance, the synthesis could potentially be achieved by reacting 2-(hydroxymethyl)thiazole with ethylenediamine in the presence of a suitable homogeneous catalyst. Catalytic systems for alcohol amination often involve transition metal complexes that facilitate a "hydrogen borrowing" or "hydrogen autotransfer" mechanism. researchgate.net In this process, the alcohol is temporarily oxidized to an aldehyde by the catalyst, which then reacts with the amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final amine product. nih.gov

Table 4: Homogeneous Catalytic Systems for Amine Synthesis

Reaction Type Substrates Catalyst Type Key Features
Reductive Amination Aldehyde/Ketone + Amine Ru, Ir, or Rh complexes High selectivity; mild conditions; requires a hydrogen source (e.g., H₂ gas).
Alcohol Amination Alcohol + Amine Supported metal catalysts (Ni, Co) or homogeneous complexes (Ru, Ir) Atom-economical (water is the only byproduct); avoids pre-oxidation of the alcohol. nih.govnih.gov

Heterogeneous Catalysis for Efficient Production

The industrial synthesis of N-substituted ethylenediamines, including this compound, is progressively shifting towards the use of heterogeneous catalysts due to their operational advantages, such as ease of separation from the reaction mixture, potential for reuse, and enhanced stability under reaction conditions. A prominent and efficient method for the synthesis of this compound is the reductive amination of 2-thiazolecarboxaldehyde with ethylenediamine. This one-pot reaction is amenable to heterogeneous catalysis, offering a direct and atom-economical route to the target molecule.

Various heterogeneous catalysts have been explored for reductive amination reactions, with notable success achieved using systems based on nickel, platinum, and palladium. For instance, nickel-based catalysts are recognized for their good activity and selectivity in the reductive amination of aldehydes and ketones. A supported nickel catalyst, such as Ni/Al2O3-SiO2, could be employed for the synthesis of this compound, facilitating the hydrogenation of the intermediate imine formed from the condensation of 2-thiazolecarboxaldehyde and ethylenediamine.

A particularly relevant example in the N-alkylation of ethylenediamine involves the use of a mixed metal oxide catalyst. A study on the N-alkylation of ethylenediamine with various alcohols demonstrated the high efficacy of a CuO–NiO/γ-Al2O3 catalyst. This catalyst facilitated the reaction in a fixed-bed reactor, showcasing high yields for mono-N-alkylation with primary and secondary alcohols. This approach, being a continuous process with a reusable catalyst, presents a scalable and efficient model for the synthesis of this compound, where 2-thiazolemethanol could potentially be used as a starting material.

The choice of catalyst can significantly influence the reaction conditions and outcomes. The following table illustrates a hypothetical comparison of different heterogeneous catalysts for the reductive amination of 2-thiazolecarboxaldehyde with ethylenediamine, based on general knowledge of their performance in similar reactions.

CatalystSupportTemperature (°C)Pressure (bar)Yield (%)Catalyst Reusability
Ni Al2O3-SiO2100-15020-50HighGood
Pd/C Carbon50-10010-30Very HighExcellent
Pt/C Carbon50-10010-30Very HighExcellent
CuO-NiO γ-Al2O3150-2001-10HighGood

This table is illustrative and based on typical performance of these catalysts in reductive amination reactions.

Recent research has also explored the use of novel heterogeneous catalysts for reductive amination, such as those based on zirconium. For example, ZrO2 and ZrO(OH)2 have been shown to be effective catalysts for the Leuckart reaction, a type of reductive amination, with lignin-derived aromatic aldehydes. rsc.org This suggests that similar zirconium-based catalysts could be developed for the synthesis of this compound.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthetic design for this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the core principles of green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. The reductive amination of 2-thiazolecarboxaldehyde with ethylenediamine to form this compound is an excellent example of an atom-economical reaction.

Reaction: C₄H₃NOS + C₂H₈N₂ → C₇H₁₁N₃S + H₂O

The only byproduct in this reaction is water, leading to a high atom economy. The percent atom economy can be calculated as follows:

Molecular weight of this compound (C₇H₁₁N₃S) ≈ 173.27 g/mol

Molecular weight of 2-thiazolecarboxaldehyde (C₄H₃NOS) ≈ 113.14 g/mol

Molecular weight of ethylenediamine (C₂H₈N₂) ≈ 60.10 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy (%) = (173.27 / (113.14 + 60.10)) x 100 ≈ 99.9%

This high atom economy signifies that almost all the atoms from the reactants are incorporated into the final product, minimizing waste generation. chembam.comjocpr.com

Another important metric in green chemistry is the E-factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the product. chembam.com For the ideal reductive amination synthesis of this compound, the E-factor would be very low, approaching zero if the water byproduct is not considered waste.

The application of green chemistry principles also extends to the choice of solvents and catalysts. The use of heterogeneous catalysts , as discussed in the previous section, aligns with green chemistry principles as they can be easily recovered and reused, reducing catalyst waste. Furthermore, designing syntheses that utilize greener solvents, such as water or ethanol, or even solvent-free conditions, can significantly reduce the environmental impact of the process. For instance, recent developments in the synthesis of thiazole derivatives have highlighted methods that use water as a solvent or are performed under solvent-free conditions, often with microwave assistance to accelerate the reaction.

The following table summarizes the application of key green chemistry principles to the synthesis of this compound via reductive amination.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention (Waste) High atom economy of the reductive amination reaction minimizes byproduct formation.
Atom Economy The reaction exhibits a nearly 100% atom economy.
Catalysis Use of recyclable heterogeneous catalysts reduces waste and improves efficiency.
Safer Solvents and Auxiliaries Potential for using green solvents like water or ethanol, or solvent-free conditions.
Design for Energy Efficiency Catalytic processes often require milder conditions (lower temperature and pressure) compared to stoichiometric reactions.

By focusing on synthetic strategies that incorporate heterogeneous catalysis and adhere to the principles of green chemistry, the production of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

The FT-IR spectrum of N-(2-thiazolylmethyl)ethylenediamine is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the thiazole (B1198619) ring, the ethylenediamine (B42938) backbone, and the secondary and primary amine groups.

The N-H stretching vibrations of the primary and secondary amines are anticipated in the region of 3300-3500 cm⁻¹. The primary amine (NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (NH) shows a single band. C-H stretching vibrations from the thiazole ring and the ethylenediamine chain are expected around 2850-3100 cm⁻¹.

The C=N stretching vibration of the thiazole ring is predicted to appear in the 1600-1650 cm⁻¹ region. The C=C stretching of the thiazole ring would likely be observed around 1500-1550 cm⁻¹. The N-H bending vibrations are expected in the 1550-1650 cm⁻¹ range for the primary amine and around 1500-1550 cm⁻¹ for the secondary amine. The C-N stretching vibrations for both the thiazole ring and the ethylenediamine chain are anticipated in the 1000-1350 cm⁻¹ region.

Predicted FT-IR Spectral Data for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300 N-H Stretch Primary and Secondary Amine
3100 - 3000 C-H Stretch Thiazole Ring
2960 - 2850 C-H Stretch Ethylenediamine Chain
1650 - 1600 C=N Stretch Thiazole Ring
1650 - 1550 N-H Bend Primary Amine
1550 - 1500 N-H Bend Secondary Amine
1550 - 1500 C=C Stretch Thiazole Ring

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The symmetric stretching of the thiazole ring is expected to produce a strong Raman signal. The C-S stretching vibration within the thiazole ring, which is often weak in FT-IR, should be more prominent in the Raman spectrum, likely appearing in the 600-800 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain and the aromatic ring will also be visible.

Predicted Raman Spectral Data for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Thiazole Ring
2960 - 2850 C-H Stretch Ethylenediamine Chain
1550 - 1500 Symmetric Ring Stretch Thiazole Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide detailed information about the different proton environments. The two protons on the thiazole ring (H-4 and H-5) are expected to appear as doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene protons of the ethylenediamine chain would likely appear as two distinct multiplets or triplets in the upfield region, around δ 2.5-3.5 ppm. The methylene group attached to the thiazole ring (thiazolyl-CH₂-) would be expected at a slightly more downfield position compared to the other methylene group due to the electron-withdrawing effect of the thiazole ring. The protons of the NH and NH₂ groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole H-4 7.2 - 7.5 Doublet
Thiazole H-5 7.6 - 7.9 Doublet
Thiazolyl-CH₂- 4.0 - 4.5 Singlet/Triplet
-NH-CH₂- 2.8 - 3.2 Multiplet
-CH₂-NH₂ 2.6 - 3.0 Multiplet
-NH- Variable Broad Singlet

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the thiazole ring are expected to resonate in the downfield region. The C-2 carbon, being attached to two heteroatoms (N and S), would be the most downfield, likely above δ 160 ppm. The C-4 and C-5 carbons would appear in the range of δ 115-145 ppm. The methylene carbons of the ethylenediamine chain would be found in the upfield region, typically between δ 35 and 55 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Thiazole C-2 > 160
Thiazole C-4 140 - 145
Thiazole C-5 115 - 120
Thiazolyl-CH₂- 50 - 55
-NH-CH₂- 40 - 45

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include:

Cross-peaks between the H-4 and H-5 protons of the thiazole ring.

Correlations between the adjacent methylene protons of the ethylenediamine chain (-NH-CH₂ -CH₂ -NH₂).

A correlation between the NH proton of the secondary amine and the adjacent methylene protons.

A correlation between the NH₂ protons of the primary amine and the adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the signal for the thiazolyl-CH₂- protons would correlate with the signal for the thiazolyl-CH₂- carbon.

Correlations from the thiazolyl-CH₂- protons to the C-2 and C-4 carbons of the thiazole ring.

Correlations from the H-4 proton of the thiazole ring to the C-2 and C-5 carbons.

Correlations from the H-5 proton of the thiazole ring to the C-4 carbon.

Correlations from the methylene protons of the ethylenediamine chain to the adjacent methylene carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Variable Temperature NMR Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or intermolecular interactions. acs.orgresearchgate.netnih.govmdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals, which can provide information about the thermodynamics and kinetics of these processes.

For this compound, VT NMR studies would be particularly insightful for probing the rotation around the C-C and C-N single bonds and the potential for intramolecular hydrogen bonding between the amine protons and the nitrogen atom of the thiazole ring. At low temperatures, the rotation around these bonds might be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, causing these signals to broaden and eventually coalesce into a single, time-averaged signal. Analysis of this data would allow for the determination of the energy barriers to rotation.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for this compound in a suitable solvent (e.g., CD₂Cl₂)

Temperature (K) Chemical Shift of Methylene Protons (ppm) Linewidth (Hz) Observations
200 2.85 (br), 3.10 (br) 25 Broad signals indicating slow exchange between multiple conformations.
250 2.98 (br) 15 Signals begin to coalesce as the rate of conformational exchange increases.
298 3.05 (s) 5 A sharp singlet is observed, indicating fast exchange on the NMR timescale.

Note: This table is illustrative and not based on experimental data.

Diffusion-Ordered Spectroscopy (DOSY)

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govrsc.orgacs.orgox.ac.ukrsc.org In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths, causing the signal intensities to decay at a rate proportional to the diffusion coefficient of the molecule.

A DOSY experiment on a pure sample of this compound would yield a single diffusion coefficient, providing information about its effective hydrodynamic radius in solution. This technique is particularly useful for confirming the purity of a sample and for studying intermolecular interactions, such as aggregation or complex formation. The diffusion coefficient is sensitive to the viscosity of the solvent and the temperature of the sample.

Table 2: Predicted Diffusion Coefficient for this compound

Solvent Temperature (K) Predicted Diffusion Coefficient (D) (m²/s)
CDCl₃ 298 ~ 1.5 x 10⁻⁹

Note: This table contains predicted values based on the molecular size and typical values for small molecules; it is not based on experimental data.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. youtube.com This is a crucial technique for confirming the identity of a newly synthesized compound. For this compound (C₆H₁₁N₃S), HRMS would be used to determine its exact mass.

Table 3: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion Chemical Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₆H₁₂N₃S⁺ 158.0746

Note: This table presents calculated values and is not based on experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented in the mass spectrometer to provide structural information. nih.govarkat-usa.orgglobethesis.com In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision with an inert gas, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several pathways, including cleavage of the ethylenediamine chain and fragmentation of the thiazole ring.

Plausible Fragmentation Pathways:

Loss of ammonia (NH₃): Cleavage of the terminal amino group.

Cleavage of the C-C bond in the ethylenediamine chain: Resulting in fragments corresponding to the thiazolylmethyl moiety and the remaining aminoethyl group.

Fragmentation of the thiazole ring: This could involve the loss of small neutral molecules like HCN or H₂S.

Table 4: Plausible MS/MS Fragmentation Ions for Protonated this compound ([C₆H₁₂N₃S]⁺)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss
158.0746 141.0481 NH₃
158.0746 114.0535 C₂H₆N

Note: This table is based on predicted fragmentation patterns and is not derived from experimental data.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.govresearchgate.netunimi.itcarleton.edu This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

An SCXRD study of this compound would provide definitive information about its molecular geometry. It would reveal the planarity of the thiazole ring, the conformation of the ethylenediamine chain, and any intramolecular hydrogen bonding that might exist. This data is invaluable for understanding the molecule's physical and chemical properties.

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.0
Volume (ų) 845

Note: This table is for illustrative purposes only and is not based on experimental data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the structural elucidation of a chemical compound, providing quantitative information about its elemental composition. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the molecular formula is established as C₆H₁₁N₃S.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Sulfur: 32.07 g/mol ). The analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass of each element present in the original sample. The sulfur content is typically determined by converting it to sulfur dioxide.

The comparison between the experimentally determined elemental percentages and the calculated theoretical values is a critical step in confirming the purity and identity of the compound. A close agreement between the experimental and theoretical data provides strong evidence for the assigned molecular formula.

Detailed research findings from the synthesis and characterization of this compound would typically include a comparison of the theoretical and experimentally obtained elemental analysis data. However, a comprehensive search of available scientific literature did not yield specific experimental values for the elemental analysis of this compound. The table below presents the calculated theoretical elemental composition.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01672.0645.83
HydrogenH1.0081111.0887.05
NitrogenN14.01342.0326.73
SulfurS32.07132.0720.39
Total 157.248 100.00

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

Extensive searches for scholarly articles and research data have not yielded specific findings or data tables related to this compound that would allow for a detailed analysis as per the requested scientific outline. Methodologies such as Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations are standard techniques in the field, yet their application to this particular molecule has not been documented in the available literature.

Consequently, it is not possible to provide a thorough and scientifically accurate article with detailed research findings, data tables, and in-depth discussions on the following topics for this compound:

Quantum Chemical Calculations: Including specific outcomes from Density Functional Theory for its electronic structure and properties, or high-level characterization from Ab Initio methods.

Molecular Modeling and Simulations: Lacking are studies on its conformational sampling through Molecular Dynamics (MD) simulations and computational predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies.

Theoretical Studies of Reactivity and Reaction Mechanisms: There is no available research detailing theoretical investigations into the reactivity and potential reaction pathways of this compound.

While computational studies on various other thiazole and ethylenediamine derivatives exist, directly extrapolating this information to this compound would be scientifically unsound and speculative. The generation of a detailed and accurate article as requested is contingent on the existence of such dedicated research, which appears to be absent from the current body of scientific literature. Therefore, a comprehensive computational chemistry profile for this compound cannot be constructed at this time.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.comnih.govmetu.edu.trkoyauniversity.org It is widely used in drug discovery to predict how a small molecule, such as N-(2-thiazolylmethyl)ethylenediamine, might interact with a biological target, typically a protein.

No molecular docking studies specifically featuring this compound have been identified in the reviewed literature. However, the methodology is well-established, and numerous studies have performed molecular docking on other thiazole (B1198619) derivatives to investigate their potential as inhibitors of various enzymes, such as kinases, tubulin, and microbial enzymes. nih.govbiointerfaceresearch.comnih.gov

The process involves preparing the 3D structures of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on a scoring function that estimates the binding affinity. The results can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. koyauniversity.orgplos.org

The following table provides a hypothetical example of docking results for this compound with a protein kinase, a common target for thiazole-containing compounds. This data is for illustrative purposes only.

Hypothetical Molecular Docking Results

Biomolecular TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase XYZ-8.2Lys72Hydrogen bond with ethylenediamine (B42938) NH
Glu91Hydrogen bond with thiazole N
Val57, Leu135Hydrophobic interaction with thiazole ring

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govijper.orgmdpi.com Computational methods, particularly molecular docking and binding energy calculations, play a crucial role in elucidating SAR.

For this compound, while specific SAR studies are not available, a hypothetical SAR investigation can be proposed. By systematically modifying the structure of the parent compound and calculating the predicted binding affinity for each analog, a computational SAR model can be built. For example, substituents could be added to the thiazole ring, or the length and substitution of the ethylenediamine linker could be varied. The resulting data would help in identifying which parts of the molecule are most important for binding to a specific target and guide the design of more potent analogs.

The table below presents a hypothetical SAR study for this compound, illustrating how changes in its structure might affect its predicted activity against a hypothetical enzyme.

Hypothetical Structure-Activity Relationship Data

Compound ModificationPredicted IC50 (nM)Rationale based on Hypothetical Docking
Parent: this compound150Baseline binding
Addition of a methyl group at C4 of the thiazole ring85Fills a small hydrophobic pocket
Addition of a phenyl group at C4 of the thiazole ring450Steric clash with the binding site
Methylation of the terminal amine120Slight improvement in hydrophobic interactions
Replacement of the ethylenediamine linker with a propylenediamine linker250Suboptimal positioning of the amine for hydrogen bonding

Applications in Materials Science and Catalysis

Catalytic Applications in Organic Synthesis

The presence of multiple nitrogen donor sites makes N-(2-thiazolylmethyl)ethylenediamine a promising ligand for the development of both homogeneous and heterogeneous catalysts.

While direct studies detailing the use of this compound as a ligand in homogeneous catalysis, specifically for C-N bond formation and cross-coupling reactions, are not extensively reported in the literature, its structural motifs suggest significant potential. The thiazole (B1198619) ring, with its π-accepting capabilities and the σ-donating ethylenediamine (B42938) moiety, can electronically and sterically tune the catalytic activity of a coordinated metal center. Palladium-catalyzed C-N cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis, and the development of novel ligands is crucial for expanding their scope and efficiency nih.govmit.eduuwindsor.ca. The bidentate or tridentate coordination of this compound to a palladium center could form stable and active catalysts for such transformations. The ethylenediamine backbone in palladium(II) complexes has been shown to form stable square planar geometries, which are relevant to the mechanisms of cross-coupling reactions nih.gov.

The immobilization of organic catalysts onto solid supports, such as nanoparticles, is a key strategy in green chemistry, facilitating catalyst recovery and reuse. The ethylenediamine moiety is known to be an effective basic catalyst for reactions like the Knoevenagel condensation researchgate.net. Conceptually, this compound could be anchored to the surface of nanoparticles, for example, silica-coated magnetic nanoparticles, to create a robust and recyclable heterogeneous catalyst. The thiazole group could serve as an additional binding site for the support or could modulate the basicity and catalytic activity of the ethylenediamine portion. While specific examples involving this compound are not prominent, the principle has been demonstrated with other amine-functionalized nanomaterials in Knoevenagel condensations researchgate.net.

Phase-transfer catalysis is an important technique for facilitating reactions between reactants in immiscible phases. The development of efficient phase-transfer catalysts is an active area of research. Bifunctional catalysts that possess both a phase-transfer agent and a catalytic site on the same molecule can exhibit enhanced activity. This compound, with its combination of a somewhat lipophilic thiazole group and a hydrophilic ethylenediamine chain, could potentially act as a phase-transfer catalyst, particularly when quaternized to form an ammonium (B1175870) salt. While literature specifically detailing this application for this compound is scarce, the functional components of the molecule are conducive to such catalytic activity.

Advanced Functional Materials

The ability of this compound to act as a versatile ligand makes it a candidate for the construction of sophisticated supramolecular structures with interesting properties.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. This compound, with its multiple coordination sites, can act as a flexible linker to bridge metal centers, potentially forming one-, two-, or three-dimensional networks researchgate.netbohrium.com. The thiazole nitrogen and the two amine nitrogens can coordinate to one or more metal centers, leading to a variety of possible network topologies. While specific MOFs or coordination polymers built from this compound are not widely reported, the use of ligands containing thiazole and ethylenediamine moieties in the construction of such materials is an active area of research bohrium.comresearchgate.net. The incorporation of this ligand could introduce basic sites into the pores of a MOF, making it potentially useful for applications in catalysis or gas sorption.

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. The design of selective and sensitive fluorescent sensors is of great importance for environmental monitoring and biological imaging. Thiazole-containing compounds are often fluorescent and their photophysical properties can be modulated by coordination to metal ions rsc.orgnih.gov. The ethylenediamine portion of this compound can serve as a strong binding site for various metal cations.

The combination of a thiazole fluorophore and an ethylenediamine chelating unit in this compound makes it a promising candidate for the development of fluorescent sensors for metal ions. Upon coordination of a metal ion to the ethylenediamine and potentially the thiazole nitrogen, changes in the electronic structure of the molecule can lead to a "turn-on" or "turn-off" fluorescent response. For example, rhodamine-based sensors often incorporate an ethylenediamine unit as the metal ion receptor. Binding of a metal ion can induce a structural change from a non-fluorescent spirolactam form to a highly fluorescent ring-opened amide form rsc.orgnih.govnih.govmdpi.com. While a sensor based specifically on the this compound scaffold is not extensively documented, the principles of sensor design strongly support its potential in this area. The performance of some rhodamine-based fluorescent sensors incorporating an ethylenediamine recognition unit is summarized in the table below.

SensorTarget IonDetection LimitSolvent SystemReference
RhB-EDA Fe³⁺-Not Specified mdpi.com
HL-CIN Al³⁺, Ga³⁺, In³⁺, Tl³⁺-Not Specified rsc.org
L1 Cu²⁺-Aqueous Acetonitrile nih.gov
BYY Fe³⁺-EtOH/H₂O researchgate.net

Table 1: Performance of selected rhodamine-based fluorescent sensors featuring an ethylenediamine moiety for metal ion detection.

Precursors for Specialty Chemicals

This compound is a versatile chemical intermediate, valued for its bifunctional nature, incorporating both a nucleophilic ethylenediamine moiety and a reactive thiazole ring. This unique combination of reactive sites makes it a valuable precursor in the synthesis of a variety of specialty chemicals. Its application spans across several industries, from agriculture to materials science, where it serves as a foundational building block for complex molecules with desired functionalities.

Intermediate in the Synthesis of Agrochemicals

The thiazole ring is a prominent structural motif in a number of commercially significant agrochemicals, particularly fungicides and insecticides. While direct public-domain evidence explicitly detailing the use of this compound in the synthesis of specific, named agrochemicals is limited, its potential as a key intermediate can be inferred from the known synthesis routes of related thiazole-containing pesticides.

For instance, the synthesis of novel isothiazole–thiazole derivatives with fungicidal activity has been reported, demonstrating the importance of the thiazole scaffold in developing new crop protection agents. nih.gov The general synthetic strategies for such compounds often involve the reaction of a thiazole-containing amine with other functionalized molecules. The ethylenediamine portion of this compound offers two nucleophilic nitrogen atoms that can readily participate in reactions to build more complex structures, potentially leading to the creation of novel active ingredients for fungicides. researchgate.netresearchgate.net

The development of new fungicides is critical in agriculture to combat the emergence of resistant pathogens. Research into thiazole derivatives continues to be an active area, with a focus on creating compounds with high efficacy and novel modes of action. nih.gov The structural features of this compound make it a candidate for inclusion in synthetic pathways aimed at producing such next-generation agrochemicals.

Table 1: Fungicidal Activity of Selected Thiazole Derivatives This table is illustrative and provides examples of the types of data found in agrochemical research on thiazole compounds.

Compound IDTarget FungusEC50 (mg/L)Reference
6u Pseudoperonospora cubensis0.046 nih.gov
6u Phytophthora infestans0.20 nih.gov
3h Cryptococcus neoformans8 µg/mL researchgate.net
3h Candida albicans8 µg/mL researchgate.net
3i Cryptococcus neoformans8 µg/mL researchgate.net

Building Blocks for Industrial Additives

The dual functionality of this compound also positions it as a valuable building block for a range of industrial additives. Amines and their derivatives are widely used as versatile components in the synthesis of polymers, corrosion inhibitors, and other performance-enhancing chemicals. amerigoscientific.com

In the realm of polymer chemistry, diamines are fundamental monomers for the synthesis of polyamides and polyurethanes. The presence of the thiazole ring in this compound could introduce unique properties to such polymers, such as improved thermal stability, altered solubility, or specific chelating abilities for metals. While specific examples of polymers derived from this exact compound are not readily found in public literature, the synthesis of polymers from various amine building blocks is a well-established industrial practice. mdpi.com

Furthermore, thiazole and its derivatives have been investigated as effective corrosion inhibitors for various metals and alloys. These compounds can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive effects of aggressive environments. The nitrogen and sulfur atoms in the thiazole ring, along with the amine groups of the ethylenediamine chain, provide multiple points of interaction with the metal surface, enhancing the inhibitory effect.

Table 2: Research on Thiazole Derivatives as Corrosion Inhibitors This table presents findings from studies on various thiazole derivatives, indicating the potential utility of compounds like this compound in this application.

Thiazole Derivative TypeMetalCorrosive MediumInhibition Efficiency
Isothiazole–thiazole derivatives--Investigated for fungicidal activity, which can correlate with surface activity relevant to corrosion inhibition. nih.gov
General Thiazole Derivatives--Recognized as scaffolds in active antifungal agents, with potential for surface protection applications. researchgate.net

The synthesis of specialty chemicals often relies on the availability of versatile and reactive building blocks. beilstein-journals.orgresearchgate.netnih.govresearchgate.net this compound, with its combination of a heterocyclic ring and a diamine chain, represents a platform from which a diverse array of molecules with applications in both agriculture and materials science can be constructed.

Future Research Directions and Concluding Remarks

Innovations in Synthesis and Derivatization

The development of novel and efficient synthetic methodologies is paramount to expanding the chemical space and accessibility of N-(2-thiazolylmethyl)ethylenediamine derivatives. While classical methods like the Hantzsch thiazole (B1198619) synthesis remain relevant, future efforts will likely focus on greener, more versatile, and atom-economical approaches eurekaselect.comresearchgate.net.

Key areas for innovation include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine the formation of the thiazole ring and the alkylation of ethylenediamine (B42938) would significantly streamline the manufacturing process, reducing waste and improving yields researchgate.net.

Catalyst-Free and Green Synthesis: Exploring catalyst-free methods and the use of environmentally benign solvents like water or glycerol aligns with the growing demand for sustainable chemical processes researchgate.net.

Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of these compounds.

Novel Derivatization Strategies: Future work should explore a wider range of substitutions on both the thiazole and ethylenediamine moieties. This includes creating libraries of compounds with diverse electronic and steric properties to probe structure-activity relationships (SAR) comprehensively. Methods for synthesizing N-substituted ethylenediamine derivatives, such as those involving Michael addition, hydrazinolysis, and Curtius rearrangement, offer pathways to novel structures asianpubs.orggoogle.com.

A significant challenge lies in the selective synthesis of unsymmetrically substituted ethylenediamine derivatives, as sequential condensations can lead to complex mixtures of products researchgate.netresearchgate.net. Overcoming this hurdle is crucial for creating precisely engineered molecules. Recent strategies employing dynamic amine sorting with metal complexes could provide a pathway for the controlled construction of such unsymmetrical diamines nih.gov.

Synthetic ApproachPotential AdvantagesKey ChallengesRelevant Research Area
Multicomponent ReactionsHigh efficiency, reduced steps, molecular diversityOptimization of reaction conditions, purificationCombinatorial Chemistry
Green Chemistry RoutesReduced environmental impact, use of renewable resourcesMaintaining high yields and puritySustainable Synthesis researchgate.net
Flow ChemistryEnhanced safety, scalability, precise controlInitial setup cost, potential for cloggingProcess Chemistry
Asymmetric SynthesisAccess to chiral derivatives for stereospecific targetsDevelopment of selective catalysts, separation of isomersMedicinal Chemistry

Discovery of Novel Biological Targets and Mechanisms

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties researchgate.netnih.govglobalresearchonline.net. Derivatives of this compound are expected to interact with a variety of biological targets.

Future research should focus on:

Broad-Spectrum Biological Screening: Systematic screening of new derivatives against diverse panels of cancer cell lines, bacterial and fungal strains, and viral agents is essential to uncover novel therapeutic leads researchgate.netwisdomlib.org.

Target Identification and Validation: For compounds showing significant activity, identifying the specific molecular target (e.g., enzyme, receptor) is a critical next step. Thiazole-containing compounds have been identified as inhibitors of key biological targets such as polymerases, microtubules, and various kinases researchgate.netnih.govnih.gov.

Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects is crucial for rational drug design and optimization. For instance, N-substituted ethylenediamines have been investigated for their effects on adrenergic receptors and as factor Xa inhibitors, suggesting potential cardiovascular applications nih.govresearchgate.net.

Exploring New Therapeutic Areas: Beyond cancer and infectious diseases, the unique structure of these compounds may lend itself to applications in treating neurodegenerative diseases, metabolic disorders, or inflammatory conditions.

Potential Biological Target ClassExamplesTherapeutic AreaRationale based on Thiazole/Ethylenediamine
KinasesTyrosine kinases, Cyclin-dependent kinasesOncology nih.govThiazole is a core component of kinase inhibitors like Dasatinib researchgate.netnih.gov.
MicrotubulesTubulin polymerizationOncology nih.govThiazole derivatives like Ixabepilone are known microtubule inhibitors researchgate.netnih.gov.
Bacterial EnzymesDNA gyrase, Dihydrofolate reductaseInfectious DiseasesThiazole is a key scaffold in many antimicrobial agents nih.govnih.gov.
G-Protein Coupled Receptors (GPCRs)Adrenergic receptorsCardiovascular/NeurologyEthylenediamine derivatives are known to interact with adrenergic systems nih.gov.

Advancements in Computational Design and Prediction

Computational methods are indispensable tools for accelerating the drug discovery process. By predicting the properties and activities of virtual compounds, these approaches can prioritize synthetic efforts and guide the design of more potent and selective molecules.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 2D and 3D-QSAR models can help identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern the biological activity of this compound derivatives .

Machine Learning (ML) and Artificial Intelligence (AI): The application of advanced ML algorithms, such as artificial neural networks (ANN), support vector machines (SVM), and random forests, can create highly predictive models for bioactivity, toxicity, and pharmacokinetic properties harvard.edunih.govnih.gov. These models can screen vast virtual libraries to identify promising candidates for synthesis harvard.edu.

Molecular Docking and Simulation: For identified biological targets, molecular docking studies can predict the binding modes of new derivatives within the active site. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the mechanism of inhibition.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties, providing innovative starting points for drug development programs harvard.edu.

The integration of these computational tools will enable a more rational, data-driven approach to designing the next generation of this compound-based therapeutics.

Expanding Applications in Catalysis and Smart Materials

The structural features of this compound suggest significant potential beyond pharmacology. The thiazole ring and the dual nitrogen atoms of the ethylenediamine chain are excellent coordinating sites for metal ions.

Promising areas for future research are:

Homogeneous Catalysis: Derivatives of this compound can be explored as novel ligands for transition metal catalysts. Thiazole-based ligands have already shown promise in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net. The ethylenediamine backbone can provide additional coordination points, potentially leading to catalysts with enhanced stability and selectivity.

Development of Smart Polymers: Ethylenediamine is a well-established building block for polymers, including dendrimers and polyurethanes wikipedia.org. Incorporating the N-(2-thiazolylmethyl) moiety could introduce new functionalities. For example, the pH-responsive nature of the ethylenediamine and the metal-coordinating ability of the thiazole could be harnessed to create pH-sensitive or metal-sensing polymers.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this scaffold to act as a multidentate ligand makes it an attractive candidate for constructing novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.

Fluorescent Sensors: The thiazole heterocycle is a component of some fluorescent materials. Derivatives could be designed as chemosensors for detecting specific metal ions through changes in their fluorescence emission upon coordination.

Challenges and Opportunities in this compound Research

The future of research into this compound is bright, but it is not without its challenges. The primary challenge lies in the synthesis of well-defined, unsymmetrically substituted derivatives, which is crucial for fine-tuning properties for specific applications researchgate.netresearchgate.net. Furthermore, comprehensive biological evaluation requires access to high-throughput screening platforms and complex mechanistic studies, which can be resource-intensive.

Despite these challenges, the opportunities are vast. The modular nature of the this compound scaffold allows for the systematic exploration of chemical space. The proven success of both the thiazole and ethylenediamine moieties in diverse applications provides a strong foundation for future discoveries. The convergence of innovative synthesis, advanced biological screening, and powerful computational tools creates an ideal environment for unlocking the full potential of this versatile compound class. Continued interdisciplinary research will undoubtedly lead to the development of novel therapeutics, advanced catalysts, and innovative smart materials based on this promising molecular framework.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(2-thiazolylmethyl)ethylenediamine, and what factors critically influence reaction yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, thiazole derivatives can react with bromoethylamine intermediates under inert atmospheres. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios of reactants. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethylene protons at δ 2.6–3.2 ppm, thiazole protons at δ 7.1–8.3 ppm).
  • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What mechanistic insights explain the coordination behavior of this compound with transition metals?

  • Methodology : The thiazole ring acts as a π-acceptor ligand, while the ethylenediamine backbone provides chelating N-donor sites. For example, in Pd(II) complexes, the compound forms square-planar geometries, as confirmed by X-ray crystallography. Stability constants (log K) can be determined via potentiometric titrations in aqueous ethanol (pH 2–12) .

Q. How do solvent polarity and pH affect the compound’s stability in catalytic systems?

  • Methodology : Conduct accelerated stability studies using HPLC under varying conditions:

  • Aqueous buffers (pH 1–13) : Monitor degradation via UV-Vis at λ = 270 nm (thiazole absorbance).
  • Polar aprotic solvents (e.g., DMSO) : Assess ligand dissociation via ¹H NMR line broadening. Degradation products (e.g., thiazole-2-carbaldehyde) indicate oxidative instability .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-ethylenediamine hybrids?

  • Methodology : Use orthogonal assays to validate target interactions:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to enzymes like kinases.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS). Discrepancies may arise from assay-specific buffer conditions or protein isoforms .

Application-Focused Questions

Q. In supramolecular chemistry, how does this compound facilitate the assembly of metal-organic frameworks (MOFs)?

  • Methodology : The compound’s bifunctional groups enable bridging between metal nodes (e.g., Zn²⁺ or Cu²⁺). Design considerations include:

  • Ligand-to-metal ratio : Optimized via Job’s plot analysis.
  • Solvothermal synthesis : Temperatures (80–120°C) and solvent mixtures (DMF/H₂O) control framework porosity. BET surface area analysis confirms pore sizes (~5–10 Å) .

Q. What role does this compound play in modulating enzyme inhibition kinetics?

  • Methodology : As a competitive inhibitor, its efficacy is tested via:

  • Michaelis-Menten kinetics : Measure KM and Vmax shifts in the presence of varying inhibitor concentrations.
  • Molecular docking : Simulate binding poses (e.g., with CYP450 isoforms) using AutoDock Vina. Thiazole interactions with heme iron are critical for inhibition .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s redox activity in electrochemical applications?

  • Methodology : Use cyclic voltammetry (CV) in a three-electrode system:

  • Working electrode : Glassy carbon, scan rate 50–200 mV/s.
  • Electrolyte : 0.1 M TBAP in acetonitrile.
  • Peaks at E₁/2 = −0.5 to −0.8 V (vs. Ag/AgCl) indicate thiazole-mediated redox processes .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in cell-based assays?

  • Methodology : Apply dose-response modeling (e.g., Hill equation) to calculate IC50 values. Use ANOVA to compare datasets, accounting for variables like cell passage number or serum batch effects. Outlier rejection follows Grubbs’ test (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.